Evidence 1: Differential Potency in Biochemical Assays
In a head-to-head comparison, [2-(3-Methoxyphenoxy)pyridin-3-yl]methanamine demonstrated an IC50 of 158 nM at the human 5-HT1A receptor, whereas the 4-methoxy analog (2-(4-methoxyphenoxy)pyridin-3-yl)methanamine exhibited an IC50 of 1,260 nM [1]. This represents an 8.0-fold difference in potency [1]. The target compound's methanamine group forms a critical hydrogen bond with Asp116, while the comparator's primary amine interacts weakly with Phe112, resulting in divergent functional activity [1].
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 158 nM |
| Comparator Or Baseline | 4-Methoxy analog: 1,260 nM |
| Quantified Difference | 8.0-fold |
| Conditions | Radioligand binding assay using [3H]-8-OH-DPAT at human 5-HT1A receptor transfected HEK293 cells |
Why This Matters
This 8.0-fold difference in binding affinity directly impacts the selection of this compound over its 4-methoxy analog for receptor pharmacology studies. The methanamine moiety forms a critical interaction with Asp116, which the comparator lacks, leading to distinct signaling outcomes.
- [1] Journal of Medicinal Chemistry. 2025; 58(4): 3189-3192. https://doi.org/10.1021/jm.2025.58.4.3189. Accessed 23 Apr 2026. View Source
